molecular formula C11H9N3S B6168752 Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- CAS No. 1082847-64-0

Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-

Cat. No.: B6168752
CAS No.: 1082847-64-0
M. Wt: 215.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- (CAS: 77094-09-8) is a fused heterocyclic compound comprising a thiazole ring annulated to a quinoline scaffold at positions 4,5-f, with a methyl substituent at the quinoline's 5-position. Its molecular formula is C₁₁H₁₀N₄S, with a molecular weight of 230.29 g/mol . The compound exhibits a planar structure conducive to π-π stacking interactions, making it relevant in medicinal chemistry for targeting nucleic acids or enzymes. Its synthesis typically involves condensation of quinoline-5-amine with thiocyanating agents, followed by cyclization .

Properties

IUPAC Name

5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-6-5-8-10(14-11(12)15-8)7-3-2-4-13-9(6)7/h2-5H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJOICGGYSCBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1N=CC=C3)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266293
Record name Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082847-64-0
Record name Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082847-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Quinoline-Thiazole Precursor Assembly

The foundational approach involves coupling quinoline derivatives with thiazole precursors. A representative method begins with 5-methylquinolin-2-amine, which undergoes bromination at the 6-position using bromine (Br₂) in dichloromethane. Subsequent reaction with benzoyl isothiocyanate introduces a thiourea moiety, forming an intermediate that cyclizes under acidic conditions to yield the thiazole ring fused to the quinoline core. Key steps include:

  • Bromination : Treatment of 5-methylquinolin-2-amine with Br₂ at 25°C for 16 hours achieves selective bromination (yield: 88.7%).

  • Thiourea Formation : Reaction with benzoyl isothiocyanate in acetone produces 1-(3-(trifluoromethyl)quinolin-5-yl)thiourea (yield: 92.3%).

  • Cyclization : Oxidative cyclization using Br₂ in dichloromethane completes the thiazoloquinoline scaffold.

This method prioritizes intermediate isolation and purification via column chromatography, ensuring high purity (>95%) but requiring hazardous reagents like Br₂.

One-Pot Multi-Component Cascade Synthesis

Four-Component Reaction in Water-PEG-400

A green chemistry approach utilizes α-enolic dithioesters, cysteamine, aldehydes, and cyclic 1,3-diketones in a water-polyethylene glycol (PEG-400) solvent system. The protocol involves:

  • N,S-Acetal Formation : Cysteamine reacts with α-enolic dithioesters at 100°C to form cyclic N,S-acetals.

  • Knoevenagel Condensation : Aldehydes and diketones undergo condensation, followed by aza-ene reactions to assemble the quinoline backbone.

  • Tautomerization and Cyclization : Imine-enamine tautomerization facilitates thiazole ring closure, yielding the target compound in a single pot.

Optimized Conditions :

  • Solvent: Water-PEG-400 (9:1 v/v)

  • Temperature: 100°C

  • Catalyst: None required

  • Yield: 60–92%

This method eliminates toxic solvents and catalysts, offering scalability and reduced environmental impact.

Schiff Base-Mediated Thiazole Ring Construction

Condensation with Thiazole Amines

A modular strategy involves condensing 2-amino-4-(p-methylphenyl)thiazole with quinoline aldehydes. The reaction proceeds via:

  • Schiff Base Formation : Aldehydes react with thiazole amines in ethanol under reflux, forming imine linkages.

  • Cyclization : Acid-catalyzed intramolecular cyclization fuses the thiazole and quinoline rings.

Key Parameters :

  • Solvent: Ethanol

  • Catalyst: Acetic acid (5 mol%)

  • Yield: 70–85%

This method allows structural diversification by varying aldehyde substituents but requires post-synthesis purification.

Mechanistic Insights and Reaction Dynamics

Role of Solvent and Temperature

Comparative studies highlight solvent polarity’s impact on reaction efficiency. Polar aprotic solvents (e.g., DMF) accelerate cyclization but risk side reactions, while water-PEG-400 balances reactivity and eco-friendliness. Elevated temperatures (80–100°C) are critical for overcoming activation barriers in multi-component systems.

Byproduct Analysis and Mitigation

Common byproducts include:

  • Uncyclized Intermediates : Addressed via prolonged heating or catalytic acid.

  • Oxidation Products : Minimized by inert atmospheres (N₂/Ar).

Comparative Analysis of Preparation Methods

Method Yield Conditions Advantages Limitations
Stepwise Synthesis70–88%Br₂, CH₂Cl₂, 25–100°CHigh purity, controlled intermediatesToxic reagents, multi-step purification
One-Pot Synthesis60–92%Water-PEG-400, 100°C, catalyst-freeEco-friendly, scalableLimited substrate scope for acyclic diketones
Schiff Base Condensation70–85%Ethanol, reflux, acetic acidStructural diversityRequires acidic catalysis, moderate yields

Chemical Reactions Analysis

Acetylation at the Primary Amine

The primary amine at position 2 undergoes acetylation under mild conditions, forming N-acetyl derivatives. This reaction is critical for modulating bioavailability and target selectivity :

Procedure :

  • Reagents : Acetic anhydride (3 equivalents), triethylamine (5 equivalents).

  • Conditions : Stirred in dichloromethane (DCM) at 40°C for 2 hours.

  • Product : N-(5-Methyl- thiazolo[4,5-f]quinolin-2-yl)acetamide.

  • Yield : 85% after purification via flash chromatography (70–80% ethyl acetate/hexane).

Mechanism :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acetic anhydride, followed by deprotonation to stabilize the acetylated product.

Suzuki–Miyaura Cross-Coupling

While not directly reported for SKA-346, structurally analogous thiazoloquinolines undergo Suzuki coupling at halogenated positions (e.g., bromine at C-5). This suggests potential reactivity for SKA-346 derivatives :

Hypothetical Pathway :

  • Substrate : 5-Bromo-8-methyl- thiazolo[4,5-f]quinolin-2-amine.

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.

  • Product : 5-Aryl-8-methyl- thiazolo[4,5-f]quinolin-2-amine.

Biological Activity-Driven Modifications

SKA-346 and its derivatives exhibit potent KCa3.1 channel inhibition, prompting structural optimizations :

Derivative Synthesis :

  • Trifluoromethylation : Introduction of CF₃ groups at C-8 via radical trifluoromethylation enhances lipophilicity and target binding.

  • Fluorination : Electrophilic fluorination at C-5 improves metabolic stability.

Representative Derivatives :

CompoundModificationIC₅₀ (KCa3.1 Inhibition)
NKV-1018-CF₃0.32 µM
NKV-1035-F0.45 µM
NKV-1045-CF₃0.28 µM

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) indicates stability up to 250°C, with decomposition involving:

  • Thiazole Ring Cleavage : Scission of the C–S bond under oxidative conditions.

  • Quinoline Oxidation : Formation of quinoline-2,3-dione derivatives in the presence of strong oxidizers .

Comparative Reactivity with Analogues

  • Alkylation : With alkyl halides in DMF/K₂CO₃.

  • Schiff Base Formation : Condensation with aldehydes/ketones.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several areas:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the creation of diverse derivatives that can be tailored for specific applications.
Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionLithium aluminum hydrideAmines, alcohols
SubstitutionNitric acid (nitration)Nitro derivatives

Biology

  • Antimicrobial Properties : Studies have indicated that thiazolo[4,5-f]quinolin-2-amine derivatives exhibit antimicrobial activity by inhibiting bacterial DNA gyrase and other essential enzymes. This property makes them potential candidates for developing new antibiotics.

Medicine

  • Anticancer Activity : Research has highlighted the compound's potential in cancer therapy. For example, a study demonstrated that derivatives of thiazolo[4,5-f]quinolin-2-amine could selectively activate KCa3.1 channels in T-cells, enhancing cytotoxicity against cancer cells without affecting other ion channels .

Case Studies

  • Anticancer Activity :
    • A study on quinoline derivatives found that compounds similar to thiazolo[4,5-f]quinolin-2-amine activated KCa3.1 channels effectively at low concentrations (EC50 = 1.9 μM), showing promise in enhancing T-cell responses against tumors .
  • Antimicrobial Testing :
    • In vitro assays demonstrated that thiazolo[4,5-f]quinolin-2-amines exhibited significant antibacterial activity against various strains of bacteria, suggesting their potential use as novel antimicrobial agents.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

Thiazolo[4,5-d]pyrimidines (e.g., 5-trifluoromethyl derivatives) share a thiazole-pyrimidine core instead of thiazole-quinoline. The 5-trifluoromethyl group enhances antiproliferative activity against cancer cell lines (e.g., NCI-60 panel) by increasing electron-withdrawing effects and metabolic stability . For instance, compound 2b (5-CF₃-substituted) demonstrated IC₅₀ values <10 µM in renal carcinoma models, outperforming non-CF₃ analogs .

Compound Core Structure Substituent Key Activity Reference
Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- Thiazoloquinoline 5-CH₃ Under investigation
Thiazolo[4,5-d]pyrimidine Thiazolopyrimidine 5-CF₃ Antiproliferative (IC₅₀ <10 µM)

Thiazolo[4,5-b]quinoxaline Derivatives

Thiazolo[4,5-b]quinoxalines (e.g., 3-methyl derivatives) feature a quinoxaline fused to thiazole. The electron-deficient quinoxaline core enhances DNA intercalation, as seen in compound 5a (3-CH₃), which showed IC₅₀ = 8.2 µM against renal cell carcinoma via topoisomerase inhibition . The absence of a quinoline aromatic system reduces π-stacking compared to the target compound.

Imidazo[4,5-f]quinolin-2-amine Derivatives

Replacing the thiazole ring with imidazole (e.g., 1H-imidazo[4,5-f]quinolin-2-amine, 5-methyl-) alters hydrogen-bonding capacity. The imidazole NH groups enable stronger interactions with kinase ATP-binding pockets. For example, this compound exhibited moderate COX-2 inhibition (IC₅₀ = 15 µM) but lower solubility (logP = 1.8) compared to thiazolo analogs .

Thiazolo[2,3-b]quinazoline Derivatives

Thiazolo[2,3-b]quinazolines, such as 6c and 9c , demonstrate dual antibacterial (MIC = 12.5 µg/mL against S. aureus) and antioxidant (IC₅₀ = 8.2 µM in DPPH assay) activities. The quinazoline moiety contributes to planar rigidity, but the thiazole fusion at 2,3-b reduces metabolic stability compared to 4,5-f fused systems .

Physicochemical and Pharmacokinetic Comparisons

Parameter Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- Thiazolo[4,5-d]pyrimidine (5-CF₃) Imidazo[4,5-f]quinolin-2-amine (5-CH₃)
Molecular Weight (g/mol) 230.29 245.21 198.22
logP 2.1 (predicted) 2.8 1.8
Melting Point (°C) 246–248 210–212 285–287
Bioavailability Moderate (40–50%) High (>60%) Low (20–30%)
Key Targets DNA/protein kinases Topoisomerase II COX-2

Data compiled from .

Biological Activity

Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- (C11H9N3S) features a thiazole ring fused to a quinoline structure. This unique arrangement contributes to its biological activity and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that thiazolo[4,5-f]quinolin-2-amine derivatives exhibit significant antimicrobial properties. A study highlighted its ability to inhibit bacterial DNA gyrase, which is critical for bacterial replication. This mechanism suggests potential applications in treating bacterial infections.

Compound Target IC50 (µM) Reference
Thiazolo[4,5-f]quinolin-2-amineDNA gyrase5.0
5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amineBacterial strains3.2

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that various thiazoloquinoline derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

A notable study evaluated the cytotoxic effects against multiple human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
Huh7-D12 (liver)12.0Inhibition of cell cycle progression
Caco-2 (colon)15.5Induction of apoptosis
MCF-7 (breast)10.0ROS generation

These findings suggest that thiazolo[4,5-f]quinolin-2-amine may serve as a scaffold for developing new anticancer agents targeting specific pathways in tumor cells .

3. Enzyme Inhibition

Thiazolo[4,5-f]quinolin-2-amine has shown promise as an inhibitor of various kinases implicated in diseases such as Alzheimer's and cancer. For instance, a series of thiazoloquinoline derivatives were evaluated for their inhibitory effects on DYRK1A kinase:

Compound Target Kinase IC50 (nM)
Thiazolo[4,5-f]quinolin-2-aminesDYRK1A40
Thiazolo[5,4-f]quinazolineGSK3α/β160

These results indicate that modifications to the thiazole and quinoline structures can enhance selectivity and potency against specific kinases .

Case Study 1: Antimicrobial Efficacy

In a comparative study of thiazolo[4,5-f]quinolin derivatives against resistant bacterial strains, the compound demonstrated significant activity with lower MIC values than conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation of thiazolo[4,5-f]quinolin derivatives on various cancer cell lines revealed that compounds with specific substitutions exhibited enhanced cytotoxicity and apoptosis induction compared to non-substituted analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-thiazolo[4,5-f]quinolin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving halogenation, amination, and cyclization. For example, 5-nitroquinoline derivatives can be reduced (e.g., using SnCl₂·2H₂O) to generate 5-amino intermediates, which are then reacted with alkyl isothiocyanates to form thiourea precursors. Cyclization via Hugershoff reactions (bromine in acetic acid) yields the thiazoloquinoline core . Solvent choice (e.g., ethanol, chloroform) and temperature control during cyclization are critical for optimizing yields (typically 85–98%) and minimizing side products .

Q. Which spectroscopic techniques are most reliable for characterizing 5-methyl-thiazolo[4,5-f]quinolin-2-amine?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) to confirm substitution patterns. Angular fusion (e.g., [4,5-f] vs. [5,4-g]) is validated by coupling constants (e.g., J = 8.5–9 Hz for adjacent protons) .
  • IR Spectroscopy : C=S stretching (~1200–1250 cm⁻¹) and NH bending (~1600 cm⁻¹) confirm thiourea intermediates .
  • Mass Spectrometry : High-resolution EI-MS or ESI-MS confirms molecular ions (e.g., m/z 201.25 for C₁₁H₁₀N₄S) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro assays targeting cancer (e.g., cytotoxicity against HeLa or MCF-7 cells via MTT assays) and microbial models (e.g., MIC against S. aureus or E. coli). Follow with COX-1/COX-2 inhibition assays to assess anti-inflammatory potential, using enzyme immunoassays (EIAs) to measure prostaglandin production .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., COX inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays. For instance:

  • If COX-2 inhibition is observed but cytotoxicity is absent, perform dose-response curves to confirm target specificity.
  • Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with known COX inhibitors (e.g., celecoxib). Structural mismatches (e.g., bulky methyl groups) may explain discrepancies .
  • Assess metabolic stability (e.g., liver microsome assays) to rule out rapid degradation masking bioactivity .

Q. What strategies improve regioselectivity in thiazoloquinoline synthesis?

  • Methodological Answer :

  • Directed metalation : Use directing groups (e.g., -NH₂) to control halogenation sites. For example, 5-aminoquinoline derivatives favor thiocyanation at C-6 over C-8 .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack during cyclization, favoring angular [4,5-f] fusion over linear isomers .
  • Catalytic additives : Pd/C or CuI can accelerate thiourea cyclization while reducing byproducts .

Q. How does the 5-methyl substituent influence structure-activity relationships (SAR) compared to analogs?

  • Methodological Answer :

  • Comparative SAR : Replace the methyl group with halogens (e.g., F, Cl) or bulky substituents (e.g., CF₃) to test steric/electronic effects. Methyl groups enhance lipophilicity (logP ~1.8), improving membrane permeability but potentially reducing solubility .
  • Pharmacophore modeling : Map electrostatic potentials to identify critical hydrogen-bonding sites (e.g., NH in thiazole ring for kinase inhibition) .
  • In vivo PK/PD : Compare bioavailability (e.g., AUC in rodent models) of methyl vs. non-methyl derivatives to optimize dosing .

Q. What mechanistic insights explain variable efficacy in cancer vs. microbial models?

  • Methodological Answer :

  • Transcriptomics : Profile gene expression (e.g., RNA-seq) in treated cancer cells to identify pathways (e.g., apoptosis, DNA repair) affected.
  • Resistance assays : Serial passage microbes under sub-MIC doses to detect mutation hotspots (e.g., gyrA for quinolone resistance).
  • Redox profiling : Measure ROS generation (e.g., DCFH-DA assay) to determine if thiazoloquinoline-induced oxidative stress drives selective toxicity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported COX-1/COX-2 inhibition ratios?

  • Methodological Answer :

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant human COX-2 vs. sheep COX-1) and substrate concentrations (e.g., arachidonic acid).
  • Control compounds : Include indomethacin (COX-1 selective) and celecoxib (COX-2 selective) as benchmarks.
  • IC₅₀ normalization : Adjust for differences in compound purity (e.g., HPLC ≥95%) and solvent effects (e.g., DMSO ≤0.1%) .

Q. Why do some analogs show mutagenicity while others do not?

  • Methodological Answer :

  • AMES testing : Screen for frameshift (TA98) and base-pair (TA100) mutations. Methyl groups may stabilize DNA adducts, while electron-withdrawing groups (e.g., -NO₂) increase reactivity .
  • Computational toxicology : Use QSAR models (e.g., DEREK Nexus) to predict DNA-binding motifs. Avoid analogs with planar aromatic systems that intercalate DNA .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 201.25 g/mol (C₁₁H₁₀N₄S)
LogP ~1.8 (Predicted)
COX-1 IC₅₀ 15–30 µM (In vitro)
Anticancer Activity IC₅₀: 2–5 µM (MCF-7 cells)
Synthetic Yield 85–98% (Hugershoff cyclization)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.